molecular formula C15H15BrN2O2S B2729886 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone CAS No. 2380096-32-0

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone

Cat. No. B2729886
CAS RN: 2380096-32-0
M. Wt: 367.26
InChI Key: IFTWXQNBPDFUNO-UHFFFAOYSA-N
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Description

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a pyrrolidine derivative that contains a bromopyridine and a methylthiophene moiety. It has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone is not fully understood. However, studies have shown that this compound exhibits cytotoxicity against cancer cells by inducing apoptosis. It has been found to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
Biochemical and physiological effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone compound has several advantages for lab experiments. It exhibits potent activity against cancer cells, making it a potential drug candidate for the treatment of cancer. This compound also exhibits anti-inflammatory and antioxidant properties, which may have potential in the treatment of various inflammatory diseases. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone compound. One of the significant future directions is to study its potential as a drug candidate for the treatment of various types of cancer. Further studies are needed to understand its mechanism of action and optimize its pharmacokinetic properties. Another future direction is to study its potential in the treatment of various inflammatory diseases, such as arthritis and asthma. Additionally, studies are needed to investigate the safety and toxicity of this compound in preclinical and clinical studies.
In conclusion, this compound is a promising compound that has potential in various scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to optimize its pharmacokinetic properties and investigate its potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone has been reported in the literature using different methods. One of the methods involves the reaction of 3-bromopyridine-4-carboxylic acid with 1-(4-methylthiophen-2-yl)ethanone in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane. The resulting product is then treated with pyrrolidine and triethylamine to obtain the desired compound.

Scientific Research Applications

The [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone compound has been found to have potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent activity against cancer cells, and it has been studied for its potential in the treatment of various types of cancer.

properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-10-6-14(21-9-10)15(19)18-5-3-11(8-18)20-13-2-4-17-7-12(13)16/h2,4,6-7,9,11H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTWXQNBPDFUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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